Mertiatide
CAS No.: 66516-09-4
VCID: VC21541917
Molecular Formula: C8H13N3O5S
Molecular Weight: 263.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Mertiatide, also known as technetium-99m mertiatide, is a radiopharmaceutical used in nuclear medicine for renal imaging. It is primarily employed to diagnose congenital and acquired abnormalities, renal failure, urinary tract obstruction, and calculi. Mertiatide is administered via intravenous injection and is reconstituted with sodium pertechnetate Tc-99m injection to form the active compound . PharmacokineticsTechnetium-99m mertiatide exhibits high plasma protein binding, with approximately 89% of the tracer bound to plasma proteins in healthy individuals. It is rapidly cleared from the blood, primarily through active tubular secretion and glomerular filtration by the kidneys. In patients with normal renal function, the plasma clearance is about 0.3 liters per minute, and nearly 90% of the dose is excreted in the urine within three hours . In contrast, patients with renal impairment show decreased blood clearance and reduced urinary excretion . Clinical ApplicationsMertiatide is used as a diagnostic aid for assessing renal function, including split renal function, renal angiograms, and renogram curves for both the whole kidney and renal cortex. It is particularly useful in diagnosing conditions such as renal failure, urinary tract obstruction, and congenital abnormalities . Comparison with Other Renal Imaging AgentsTechnetium-99m mertiatide offers advantages over other renal imaging agents like technetium-99m DTPA due to its higher renal extraction efficiency, making it more sensitive in patients with impaired renal function . Another commonly used agent is technetium-99m MAG3, which has different pharmacokinetic properties compared to mertiatide, such as higher plasma-protein binding and a smaller volume of distribution . Radiation SafetyThe administration of technetium-99m mertiatide involves exposure to ionizing radiation. The estimated radiation equivalent dose varies by organ and age. For example, the dose to the kidneys is approximately 0.0039 mSv/MBq in adults . It is essential to follow strict guidelines for handling and administration to minimize radiation exposure. Production and AvailabilityTechnetium-99m, the radioactive component of mertiatide, is derived from molybdenum-99, which is primarily produced in research reactors using highly enriched uranium targets. The global supply of molybdenum-99 is sourced from facilities in Australia, Canada, Europe, and South Africa . The short half-life of technetium-99m necessitates frequent production and delivery to medical imaging centers. Table 1: Pharmacokinetic Parameters of Technetium-99m Mertiatide
Table 2: Estimated Radiation Equivalent Dose for Technetium-99m Mertiatide
|
||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 66516-09-4 | ||||||||||||||||||||||||||||
Product Name | Mertiatide | ||||||||||||||||||||||||||||
Molecular Formula | C8H13N3O5S | ||||||||||||||||||||||||||||
Molecular Weight | 263.27 g/mol | ||||||||||||||||||||||||||||
IUPAC Name | 2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | ||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) | ||||||||||||||||||||||||||||
Standard InChIKey | RXACEEPNTRHYBQ-UHFFFAOYSA-N | ||||||||||||||||||||||||||||
SMILES | C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS | ||||||||||||||||||||||||||||
Canonical SMILES | C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS | ||||||||||||||||||||||||||||
Application | MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. | ||||||||||||||||||||||||||||
Boiling Point | 792.3ºC at 760 mmHg | ||||||||||||||||||||||||||||
Melting Point | N/A | ||||||||||||||||||||||||||||
Sequence | deamino-Ncy-Gly-Gly-Gly-OH | ||||||||||||||||||||||||||||
Source | Synthetic | ||||||||||||||||||||||||||||
Storage | -20°C | ||||||||||||||||||||||||||||
Synonyms | 99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |
||||||||||||||||||||||||||||
Reference | TITCK Product Information: NEPHROMAG (mertiatide) intravenous injection kit | ||||||||||||||||||||||||||||
PubChem Compound | 60778 | ||||||||||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume